4-isopropoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
“4-isopropoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” is a complex organic compound. It contains a carbazole group, which is a tricyclic compound that consists of two benzene rings fused onto a pyrrole (a five-membered ring with one nitrogen atom). The carbazole group in this compound is partially saturated, meaning it contains some single bonds in addition to the aromatic (double) bonds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a partially saturated carbazole group, an isopropoxy group attached to the benzene ring, and a benzamide group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the carbazole group might undergo oxidation reactions .
Scientific Research Applications
Green Synthesis
The tetrahydrocarbazole ring system is a key structural subunit in many naturally occurring alkaloids and biologically active molecules . The green synthesis approach using ionic liquids as catalysts for the synthesis of tetrahydrocarbazoles represents an environmentally friendly and efficient method, highlighting the potential of this compound for sustainable industrial-scale synthesis .
Medicinal Chemistry
Tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects . The presence of oxygenated or amine-containing substituents at position 1 of the tricyclic system is a characteristic feature that contributes to these activities .
Organic Synthesis
In organic synthesis, the compound serves as a precursor for various functionalized tetrahydrocarbazoles. It can undergo regioselective oxidation to yield tetrahydrocarbazol-1-ones or benzazonine-diones, depending on the selected oxidant, which are valuable intermediates in the synthesis of complex molecules .
Pharmacology
The compound’s derivatives are explored for their pharmacological potential. For instance, they are investigated for their anticancer activities, where novel tetrahydrocarbazole derivatives have been synthesized and tested for their efficacy against various cancer cell lines .
Industrial Applications
The compound’s derivatives are also significant in industrial applications due to their chemical stability and reactivity. They are used in the synthesis of various functional groups and as intermediates in the production of more complex chemical entities .
Chemical Properties and Synthesis Methods
Understanding the chemical properties of this compound is crucial for its manipulation in synthesis processes. Methods such as Suzuki–Miyaura coupling and catalytic protodeboronation have been developed to create derivatives of this compound, expanding its utility in synthetic chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-propan-2-yloxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15(2)27-18-10-8-17(9-11-18)23(26)24-14-16-7-12-22-20(13-16)19-5-3-4-6-21(19)25-22/h7-13,15,25H,3-6,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOPFUZQRDGYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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